2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide
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Overview
Description
2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Alkylation: The imidazole ring is then alkylated with a methyl group.
Amidation: The final step involves the formation of the propanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazole: A simpler imidazole derivative.
2-Methyl-3-(1H-imidazol-1-yl)propanamide: A related compound with a similar structure.
Uniqueness
2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern and the presence of both imidazole and amide functionalities, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-12-4-5-13(7)6-9(2,11-3)8(10)14/h4-5,11H,6H2,1-3H3,(H2,10,14) |
InChI Key |
DNXGPPPGVJEJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C)(C(=O)N)NC |
Origin of Product |
United States |
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